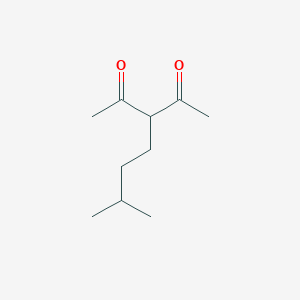
3-Isopentyl-2,4-pentanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopentyl-2,4-pentanedione, also known as diacetyl, is a yellow-green liquid with a strong buttery odor. It is commonly used as a flavoring agent in food products such as microwave popcorn, butter, and dairy products. However, it is also an important chemical in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 3-Isopentyl-2,4-pentanedione is not fully understood, but it is believed to act as a carbonyl compound by reacting with nucleophiles such as amino acids and proteins. This can lead to the modification of the structure and function of these biomolecules, which can have various physiological and biochemical effects.
Biochemical And Physiological Effects
Diacetyl has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and oxidative stress. It has been shown to induce apoptosis (programmed cell death) in various cell types, including lung cells. Additionally, 3-Isopentyl-2,4-pentanedione has been shown to induce DNA damage and mutations in bacterial and mammalian cells. These effects are thought to be due to the reactivity of 3-Isopentyl-2,4-pentanedione with nucleophiles in the cells.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Isopentyl-2,4-pentanedione in lab experiments include its relatively low cost and availability, as well as its unique chemical properties. However, 3-Isopentyl-2,4-pentanedione has some limitations, including its potential toxicity and reactivity with other chemicals. Careful handling and proper safety precautions are necessary when working with 3-Isopentyl-2,4-pentanedione.
Future Directions
There are many potential future directions for research on 3-Isopentyl-2,4-pentanedione. One area of interest is the development of new synthetic methods for 3-Isopentyl-2,4-pentanedione and related compounds. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 3-Isopentyl-2,4-pentanedione. This could lead to the development of new drugs and therapies for various diseases. Finally, research on the sensory perception of 3-Isopentyl-2,4-pentanedione and related compounds could lead to new insights into the chemistry of flavor perception.
Synthesis Methods
Diacetyl can be synthesized through the reaction of acetylacetone with isopentyl alcohol in the presence of a catalyst such as sodium ethoxide. This reaction results in the formation of 3-Isopentyl-2,4-pentanedione as the main product.
Scientific Research Applications
Diacetyl has been widely used in scientific research as a model compound for studying the chemistry and biochemistry of carbonyl compounds. It has been used in the synthesis of various organic compounds and as a reagent in chemical reactions. Additionally, 3-Isopentyl-2,4-pentanedione has been used as a flavoring agent in studies on the sensory perception of food flavors.
properties
CAS RN |
10225-31-7 |
|---|---|
Product Name |
3-Isopentyl-2,4-pentanedione |
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-(3-methylbutyl)pentane-2,4-dione |
InChI |
InChI=1S/C10H18O2/c1-7(2)5-6-10(8(3)11)9(4)12/h7,10H,5-6H2,1-4H3 |
InChI Key |
VHWDQUBHJZEUNV-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C(=O)C)C(=O)C |
Canonical SMILES |
CC(C)CCC(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



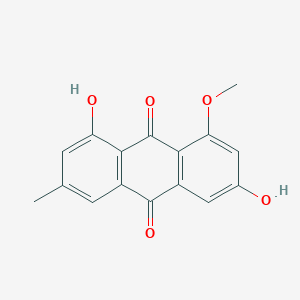
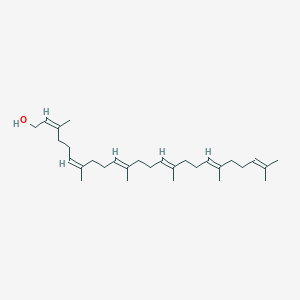
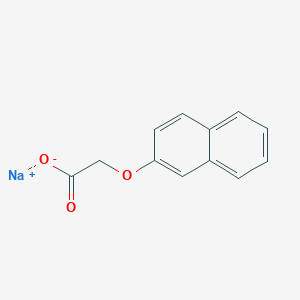
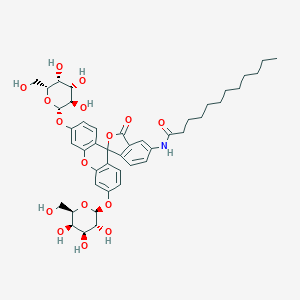
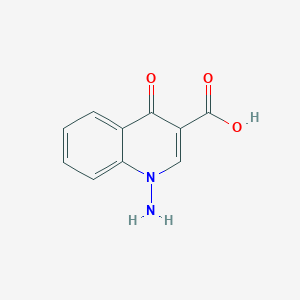
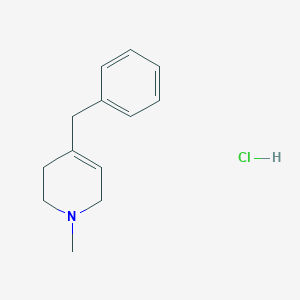
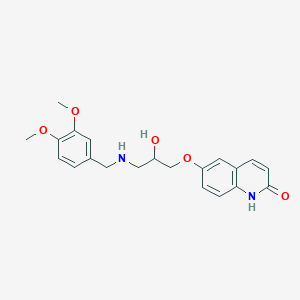
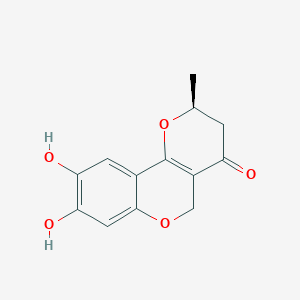
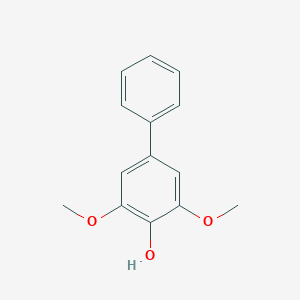
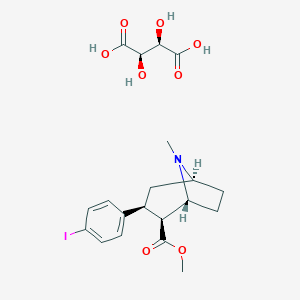
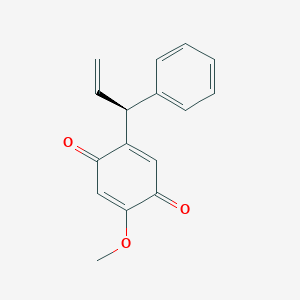
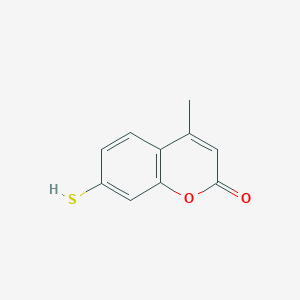
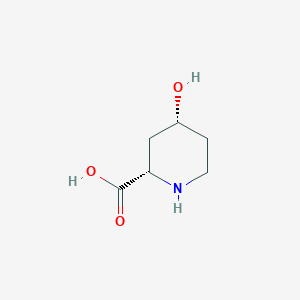
![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)